1-(2-(N-Methylbenzylamino)ethyl)guanidine sulfate
Description
1-(2-(N-Methylbenzylamino)ethyl)guanidine sulfate is a guanidine derivative characterized by a sulfated guanidine core substituted with a 2-(N-methylbenzylamino)ethyl group. Guanidine derivatives are widely studied for their pharmacological activities, including antihypertensive, antimicrobial, and enzyme-inhibitory effects .
Properties
CAS No. |
14156-77-5 |
|---|---|
Molecular Formula |
C11H20N4O4S |
Molecular Weight |
304.37 g/mol |
IUPAC Name |
benzyl-[2-(diaminomethylideneazaniumyl)ethyl]-methylazanium;sulfate |
InChI |
InChI=1S/C11H18N4.H2O4S/c1-15(8-7-14-11(12)13)9-10-5-3-2-4-6-10;1-5(2,3)4/h2-6H,7-9H2,1H3,(H4,12,13,14);(H2,1,2,3,4) |
InChI Key |
YTCPORJXMTYTSU-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](CC[NH+]=C(N)N)CC1=CC=CC=C1.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(N-Methylbenzylamino)ethyl)guanidine sulfate typically involves the reaction of N-methylbenzylamine with an activated guanidine precursor. One common method is the use of thiourea derivatives as guanidylating agents. The reaction is often facilitated by coupling reagents or metal-catalyzed guanidylation . Another approach involves the use of S-methylisothiourea, which has proven to be an efficient guanidylating agent .
Industrial Production Methods
Industrial production of guanidines, including this compound, often relies on scalable and efficient synthetic routes. One-pot synthesis methods, which combine multiple reaction steps into a single process, are favored for their efficiency and yield . These methods typically involve the use of N-chlorophthalimide, isocyanides, and amines to produce N-phthaloylguanidines, which are then converted to the desired guanidine compound .
Chemical Reactions Analysis
Types of Reactions
1-(2-(N-Methylbenzylamino)ethyl)guanidine sulfate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted guanidines.
Scientific Research Applications
1-(2-(N-Methylbenzylamino)ethyl)guanidine sulfate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Medicine: Guanidines, including this compound, have potential therapeutic applications due to their biological activity.
Mechanism of Action
The mechanism of action of 1-(2-(N-Methylbenzylamino)ethyl)guanidine sulfate involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidine group is highly basic and can form stable complexes with various biological molecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to its biological effects .
Comparison with Similar Compounds
Key Observations :
Physicochemical Properties
Data from analogs suggest trends in stability and solubility:
Key Observations :
Key Observations :
- Ring size in substituents (e.g., hexahydroazocinyl in Guanethidine) enhances antihypertensive activity .
- Sulfonyl groups (e.g., Compound 18) may enhance antimicrobial properties via protein binding .
- The target compound’s benzylaminoethyl group could modulate receptor affinity or bioavailability compared to simpler analogs.
Biological Activity
1-(2-(N-Methylbenzylamino)ethyl)guanidine sulfate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its guanidine structure, which is known for its ability to interact with various biological targets. The presence of the N-methylbenzylamino group enhances its lipophilicity and potential receptor interactions.
This compound exhibits a range of biological activities mediated through several mechanisms:
- Receptor Modulation : The compound acts as an antagonist at specific receptors, influencing pathways related to cell proliferation and apoptosis.
- Antitumor Activity : Research indicates that this compound may inhibit tumor growth in various cancer models, particularly through the modulation of signaling pathways involved in cancer progression.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Study 1: Antitumor Efficacy in Breast Cancer
In a study involving the MDA-MB-231 triple-negative breast cancer cell line, treatment with this compound resulted in a significant decrease in cell viability. The compound was administered at a concentration of 10 µM, leading to a 55% reduction in viability after three days. In an accompanying xenograft study, the compound demonstrated significant tumor growth inhibition when administered at a dose of 20 mg/kg, indicating its potential as an effective antitumor agent .
Case Study 2: Mechanistic Insights
Further investigations into the mechanisms of action revealed that the compound selectively antagonizes the AM2 receptor while sparing the AM1 receptor. This selectivity is crucial for minimizing side effects associated with off-target receptor interactions. The structure-activity relationship (SAR) studies highlighted that modifications to the guanidine moiety significantly influenced the potency and efficacy of the compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
